1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux, can yield high purity products .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for synthesis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions often involve refluxing in solvents like methanol or toluene .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with similar ring structures but different substituents.
Uniqueness
1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidine-3-carboxylic acid is unique due to its combination of a pyridazinone and pyrrolidine ring, which imparts distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C10H12ClN3O3 |
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Molecular Weight |
257.67 g/mol |
IUPAC Name |
1-(5-chloro-1-methyl-6-oxopyridazin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H12ClN3O3/c1-13-9(15)8(11)7(4-12-13)14-3-2-6(5-14)10(16)17/h4,6H,2-3,5H2,1H3,(H,16,17) |
InChI Key |
WSXGEHLOKJKKOL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CCC(C2)C(=O)O)Cl |
Origin of Product |
United States |
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